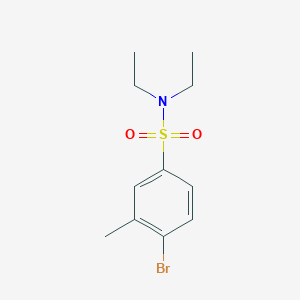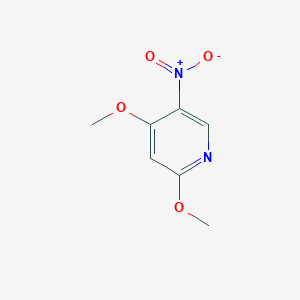
3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)piperazin-2-one
Overview
Description
“3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)piperazin-2-one” is a chemical compound with the CAS Number: 1373221-30-7 . It has a molecular weight of 246.31 and its IUPAC name is 3- (2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)-2-piperazinone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N2O2/c1-14(2)8-9-4-3-5-10(12(9)18-14)11-13(17)16-7-6-15-11/h3-5,11,15H,6-8H2,1-2H3, (H,16,17) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that benzofuran compounds are generally reactive. For instance, carbamates, which are chemically similar to amides, are more reactive and can form polymers such as polyurethane resins .Scientific Research Applications
Medicinal Chemistry: Potential Neuroprotective Agent
The structure of this compound suggests it could be a candidate for neuroprotective agents. Its piperazine moiety is often seen in molecules that interact with the central nervous system. Research could explore its efficacy in preventing neuronal damage in conditions like Alzheimer’s or Parkinson’s disease .
Biotechnology: Enzyme Inhibition Studies
In biotechnological applications, this compound could be used to study enzyme-substrate interactions due to its unique benzofuran backbone. It may act as an inhibitor for enzymes that recognize the benzofuran moiety, providing insights into enzyme mechanisms .
Pharmacology: Development of Antipsychotic Drugs
The piperazine ring in this compound is a common feature in antipsychotic drugs. It could be utilized in pharmacological research to develop new treatments for psychiatric disorders such as schizophrenia or bipolar disorder .
Neuroscience: Serotonin Receptor Modulation
Given the structural similarity to known serotonin receptor modulators, this compound could be valuable in neuroscience research. It might modulate serotonin receptors, which are crucial in regulating mood, anxiety, and cognition .
Chemistry: Organic Synthesis Intermediate
In synthetic chemistry, this compound could serve as an intermediate for the synthesis of more complex molecules. Its reactive sites make it a versatile precursor for various organic reactions .
Materials Science: Organic Semiconductor Precursor
The benzofuran core of this compound could be useful in the field of materials science. It may be used as a precursor for creating organic semiconductors, which are essential for flexible electronic devices .
Future Directions
properties
IUPAC Name |
3-(2,2-dimethyl-3H-1-benzofuran-7-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2)8-9-4-3-5-10(12(9)18-14)11-13(17)16-7-6-15-11/h3-5,11,15H,6-8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEGRPDSSICEQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)C3C(=O)NCCN3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)piperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



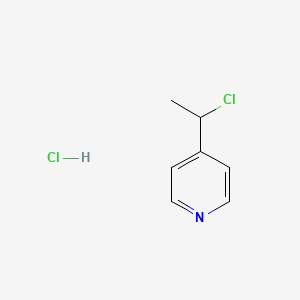

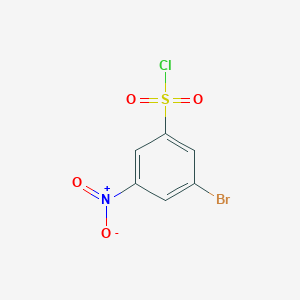

![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine](/img/structure/B1454480.png)

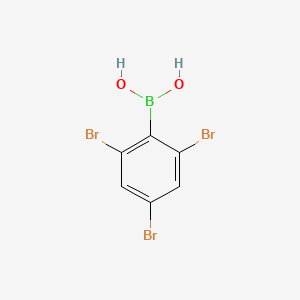
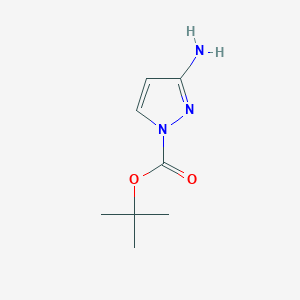
![6-chloro-N-[(3-methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1454486.png)


